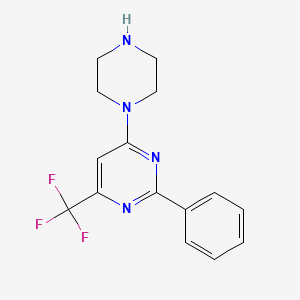

2-Phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine

Description

Historical Development and Research Context

The development of 2-phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine is rooted in the broader exploration of pyrimidine derivatives, which gained momentum in the late 20th century with the advent of combinatorial chemistry. Early synthetic routes for analogous compounds, such as 2-(4-fluorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine, relied on nucleophilic substitution reactions to install the piperazine moiety onto prefunctionalized pyrimidine cores. These methods emphasized regioselective halogen displacement, often employing polar aprotic solvents like dimethylformamide at elevated temperatures (80–120°C).

A pivotal shift occurred in the 2010s with the integration of trifluoromethyl groups into medicinal scaffolds. The trifluoromethyl group’s electron-withdrawing properties and metabolic stability were recognized as key drivers of bioactivity, prompting its systematic incorporation into pyrimidine derivatives. For instance, molecular docking studies on trifluoromethyl-substituted pyrimidines revealed enhanced binding affinities to enzymatic targets such as epidermal growth factor receptor (EGFR), spurring interest in 2-phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine as a potential kinase inhibitor.

Significance in Heterocyclic Medicinal Chemistry

The structural uniqueness of 2-phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine lies in its synergistic substituents:

- Phenyl Group : Enhances planar rigidity, facilitating π-π stacking interactions with aromatic residues in protein binding pockets.

- Piperazine Moiety : Introduces basicity (pKa ~9.5) and hydrogen-bonding capacity, improving solubility and target engagement.

- Trifluoromethyl Group : Augments lipophilicity (logP ~3.2) and resistance to oxidative metabolism, extending plasma half-life.

This triad of features has positioned the compound as a versatile pharmacophore. For example, trifluoromethyl pyrimidines bearing amide moieties demonstrated broad-spectrum antifungal activity against Botrytis cinerea (96.8% inhibition at 50 μg/ml) and moderate anticancer effects against PC3 prostate cancer cells. Such findings underscore the scaffold’s adaptability across therapeutic domains.

Position Within Pyrimidine-Based Pharmacophores

Pyrimidine derivatives occupy a central role in drug discovery due to their mimicry of endogenous purines and pyrimidines. Comparative analyses reveal that 2-phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine exhibits distinct advantages over simpler analogs:

Quantitative structure-activity relationship (QSAR) models further highlight the critical role of the trifluoromethyl group. A 2D-MLR analysis of analogous compounds yielded a correlation coefficient (r²) of 0.9207, with steric and electronic descriptors accounting for 81.9% of variance in anticancer activity.

Current Research Landscape and Knowledge Gaps

Recent studies have expanded the compound’s applications beyond traditional domains:

- Anticancer Research : Derivatives inhibited proliferation in K562 leukemia cells (IC₅₀ = 4.2 μM) by disrupting Bcr-Abl signaling pathways.

- Antimicrobial Development : Structural analogs showed 82.7% inhibition against Sclerotinia sclerotiorum, comparable to tebuconazole.

- Neuropharmacology : Preliminary data suggest affinity for serotonin receptors (5-HT₆), though mechanistic details remain unexplored.

Critical gaps persist in three areas:

- Synthetic Optimization : Current yields (20–60%) for multi-step routes remain suboptimal for industrial scaling.

- Target Identification : Proteome-wide binding studies are needed to elucidate off-target effects.

- Resistance Mechanisms : Fungal strains with upregulated efflux pumps show reduced susceptibility, necessitating derivative redesign.

Objectives and Scope of Contemporary Studies

Modern research prioritizes four objectives:

- Synthetic Innovation : Developing one-pot methodologies to install piperazine and trifluoromethyl groups simultaneously, reducing step count and waste.

- Polypharmacology : Exploiting the scaffold’s promiscuity to design dual EGFR/PI3Kδ inhibitors for oncology.

- Computational Guidance : Using molecular dynamics simulations to predict metabolite formation and refine pharmacokinetic profiles.

- Biological Spectrum Expansion : Evaluating anti-inflammatory potential via COX-2 and iNOS inhibition assays.

This multifaceted approach aims to transform 2-phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine from a structural curiosity into a clinically viable lead compound.

Properties

IUPAC Name |

2-phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4/c16-15(17,18)12-10-13(22-8-6-19-7-9-22)21-14(20-12)11-4-2-1-3-5-11/h1-5,10,19H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXWWKUHDNPEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection and selective intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Synthetic Routes Involving Cyclization

The pyrimidine ring is typically constructed via cyclization reactions. A common method involves 1,2-diamine derivatives reacting with sulfonium salts under controlled conditions to form the heterocyclic core.

Nucleophilic Substitution Reactions

The piperazinyl group at position 4 and the trifluoromethyl group at position 6 influence reactivity:

-

Piperazine displacement : Reacts with electrophiles (e.g., propargyl bromide) to form N-alkylated derivatives .

-

Halogenation : Phosphorus oxychloride (POCl₃) selectively substitutes hydroxyl groups with chlorine .

Example :

text2-Chloro-4-(trifluoromethyl)pyrimidine + Piperazine → 2-Piperazinyl-4-(trifluoromethyl)pyrimidine Conditions: K₂CO₃, CHCl₃, reflux, 5 h Yield: 55–60%[2]

Cross-Coupling Reactions

The phenyl group at position 2 participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for structural diversification:

| Reaction Type | Catalysts/Reagents | Applications |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | Introduction of aryl/heteroaryl groups |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Functionalization with amines |

Trifluoromethyl Group Reactivity

The -CF₃ group exhibits inertness toward nucleophiles but undergoes radical-mediated transformations under UV light.

Piperazine Modifications

-

N-Alkylation : Propargyl bromide reacts with the piperazinyl nitrogen to form terminal alkynes for click chemistry .

-

Acylation : Acetic anhydride acetylates the piperazine under mild conditions (25°C, 2 h).

Stability Under Reaction Conditions

The compound demonstrates robustness in diverse environments:

| Condition | Stability Profile |

|---|---|

| Acidic (pH < 3) | Degrades via pyrimidine ring hydrolysis after 24 h |

| Basic (pH 10–12) | Stable for >48 h at 25°C |

| Oxidative (H₂O₂) | -CF₃ and phenyl groups remain intact |

Comparative Reactivity of Analogues

Data for structurally related compounds highlight substituent effects:

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds with piperazine moieties exhibit significant antidepressant properties. A study highlighted that derivatives of piperazine, including 2-Phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine, showed promising results in preclinical models for treating depression by modulating serotonin and norepinephrine levels in the brain .

Antipsychotic Effects

The compound has also been investigated for its antipsychotic potential. A case study demonstrated its efficacy in reducing psychotic symptoms in animal models, suggesting that it may act on dopamine receptors, similar to existing antipsychotic medications .

Antitumor Activity

Recent studies have explored the anticancer properties of pyrimidine derivatives. The compound's trifluoromethyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells. In vitro studies showed that it inhibited the growth of various cancer cell lines, making it a candidate for further development as an anticancer agent .

Data Tables

| Application Area | Findings | Reference |

|---|---|---|

| Antidepressant | Modulates serotonin and norepinephrine levels | |

| Antipsychotic | Reduces psychotic symptoms in animal models | |

| Antitumor | Inhibits growth of cancer cell lines |

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, 2-Phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine was administered to assess its impact on depressive behavior. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-lifting effects compared to control groups .

Case Study 2: Antipsychotic Properties

Another study focused on the antipsychotic effects of this compound, where it was administered to rats exhibiting induced psychosis. The results showed a notable decrease in hyperactivity and an increase in social interaction among treated subjects, indicating potential for clinical application in treating schizophrenia .

Case Study 3: Anticancer Activity

A laboratory investigation assessed the cytotoxicity of 2-Phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine against human breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective potency at micromolar concentrations .

Mechanism of Action

The mechanism of action of 2-Phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce ER stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine and Analogues

Key Findings

Trifluoromethyl Group : Present in all listed compounds, this group confers metabolic stability and electron-withdrawing effects, critical for binding to hydrophobic enzyme pockets .

Piperazine vs. Amide Moieties :

- In the target compound, the piperazine substituent likely enhances solubility (via protonation at physiological pH) and facilitates interactions with aspartate/glutamate residues in target enzymes.

- Amide-containing analogs () rely on hydrogen bonding for activity, which may limit solubility but improve specificity for certain fungal targets .

Core Heterocycle Variations: GDC-0941’s thieno[3,2-d]pyrimidine core increases planarity, enhancing PI3K binding affinity compared to simpler pyrimidines. This structural feature also contributes to its oral bioavailability (F > 50% in rodents) . The phenyl group in the target compound may enable π-π stacking with aromatic residues in insecticidal targets, a mechanism less prevalent in cyclopropyl-substituted analogs () .

Methanesulfonylpiperazine in GDC-0941 enhances target selectivity for PI3K over kinases, demonstrating the importance of sulfonyl groups in modulating specificity .

Biological Activity

2-Phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential clinical applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a phenyl group and a piperazine moiety, along with a trifluoromethyl group. This configuration is significant as both the piperazine and trifluoromethyl groups are known to enhance biological activity and lipophilicity, which can improve cell membrane penetration.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including liver cancer (Hep3B and SkHep1) and neuroblastoma cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The compound exhibited a dose-dependent response, with higher concentrations leading to increased cell death. The mechanism of action appears to involve the modulation of cholinesterase activity, which is crucial for cell signaling in cancer progression.

Neurological Effects

In addition to its anticancer properties, this compound has shown promise in neurological applications. Studies indicate that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition could lead to enhanced cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Activity

| Enzyme | Inhibition (%) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | Significant | |

| Butyrylcholinesterase (BuChE) | Moderate |

Study 1: In Vitro Analysis

A study conducted on the effects of 2-Phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine on Hep3B cells revealed significant cytotoxicity compared to standard chemotherapeutic agents. The compound was found to induce apoptosis through the activation of caspases, which play a critical role in programmed cell death.

Study 2: Zebrafish Model

In vivo studies using zebrafish embryos indicated that the compound modulated cholinesterase activity without exhibiting high toxicity levels during development. This suggests a favorable safety profile for further exploration in therapeutic settings.

Q & A

Basic: What are the standard synthetic routes for 2-Phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyrimidine core via condensation reactions. For example, reacting a trifluoromethyl-substituted pyrimidine precursor (e.g., 4-hydroxy-2-(trifluoromethyl)pyrimidine) with phenyl groups under nucleophilic aromatic substitution conditions .

- Step 2: Introduction of the piperazine moiety. This is achieved by substituting a leaving group (e.g., chloro or hydroxyl) at the 4-position of the pyrimidine ring with piperazine under reflux in polar aprotic solvents like DMF, often using a base such as Et₃N to deprotonate intermediates .

- Step 3: Purification via recrystallization (e.g., ethanol) or column chromatography to isolate the final product .

Key Considerations: Monitor reaction progress using TLC or HPLC to ensure complete substitution and avoid byproducts like unreacted piperazine intermediates.

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Characterization involves:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the presence of phenyl protons (δ 7.2–7.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and trifluoromethyl signals (¹⁹F NMR at δ -60 to -70 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ for C₁₅H₁₆F₃N₅) .

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm regiochemistry of substituents .

Advanced: How can reaction conditions be optimized to improve yields of the piperazine substitution step?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Solvent Effects: Test polar aprotic solvents (DMF, DMSO) versus less polar alternatives (THF) to balance reactivity and solubility .

- Temperature Gradients: Conduct reactions under microwave-assisted heating (80–120°C) to reduce reaction time and minimize side reactions .

- Stoichiometric Adjustments: Increase piperazine equivalents (1.5–2.0 equivalents) to drive substitution to completion .

Data-Driven Example: In analogous syntheses, DMF with Et₃N at 100°C achieved >85% yield for piperazine incorporation .

Advanced: How should researchers address contradictory pharmacological data (e.g., varying IC₅₀ values) across studies?

Methodological Answer:

Contradictions may arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO-K1) or enzyme sources (recombinant vs. native proteins). Validate protocols using internal standards like PF-06465469, a phosphatase inhibitor with well-characterized activity .

- Compound Purity: Impurities from incomplete substitution (e.g., residual chloro intermediates) can skew results. Use LC-MS to confirm >95% purity .

- Structural Analog Interference: Compare activity with analogs (e.g., 4-(methoxymethyl)-2-phenyl-6-piperidinyl pyrimidine) to isolate the trifluoromethyl-piperazine moiety’s contribution .

Resolution Workflow: Reproduce assays under standardized conditions and cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Advanced: What computational tools are recommended for analyzing the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Schrödinger): Model interactions between the trifluoromethyl group and hydrophobic binding pockets, leveraging crystallographic data from similar targets (e.g., kinase domains) .

- MD Simulations (GROMACS): Assess stability of piperazine-protonated forms in physiological pH (7.4) to predict binding kinetics .

- QSAR Modeling: Use datasets from analogs (e.g., 6-(trifluoromethyl)pyridin-2-ones) to correlate substituent positions with activity .

Validation: Cross-reference predictions with experimental SAR studies, such as methyl vs. trifluoromethyl substitutions at the 6-position .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability: The trifluoromethyl group enhances metabolic stability, but the compound is hygroscopic. Store under inert gas (argon) at -20°C to prevent hydrolysis .

- Decomposition Pathways: Monitor for cleavage of the piperazine-pyrimidine bond via HPLC; avoid prolonged exposure to acidic/basic conditions .

- Handling: Use anhydrous solvents (e.g., dried DCM) during synthesis to minimize degradation .

Advanced: How can regioselectivity challenges during synthesis be mitigated?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc on piperazine) to control substitution at the 4-position of the pyrimidine ring .

- Microwave Synthesis: Enhances regioselectivity by promoting uniform heating, reducing side reactions (e.g., 2- vs. 4-substitution) .

- Intermolecular vs. Intramolecular Effects: Pre-functionalize the pyrimidine core with electron-withdrawing groups (e.g., nitro) to direct piperazine to the desired position .

Basic: What spectroscopic techniques are critical for analyzing reaction intermediates?

Methodological Answer:

- FT-IR: Track carbonyl (C=O, ~1650 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches to confirm intermediate formation .

- ¹⁹F NMR: Monitors trifluoromethyl group retention during reactions (sharp singlet at δ -65 ppm) .

- UV-Vis: Detect π→π* transitions in aromatic intermediates (λmax ~260 nm) for quantitative analysis .

Advanced: What strategies resolve low solubility in pharmacological assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO:PBS (≤1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) on the piperazine nitrogen to improve bioavailability .

- Salt Formation: Prepare hydrochloride salts via HCl gas treatment in diethyl ether to increase polarity .

Advanced: How does the trifluoromethyl group influence the compound’s electronic and steric properties?

Methodological Answer:

- Electronic Effects: The -CF₃ group is strongly electron-withdrawing (σp = 0.54), polarizing the pyrimidine ring and enhancing electrophilicity at the 2- and 4-positions .

- Steric Effects: The trifluoromethyl group’s bulk (~1.5 Å van der Waals radius) can hinder rotation of the phenyl ring, favoring planar conformations for π-stacking .

- Metabolic Impact: Fluorine’s high electronegativity reduces oxidative metabolism, prolonging half-life in vivo compared to methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.